Z-Gly-gly-gly-onp

描述

Molecular Composition and International Union of Pure and Applied Chemistry Nomenclature

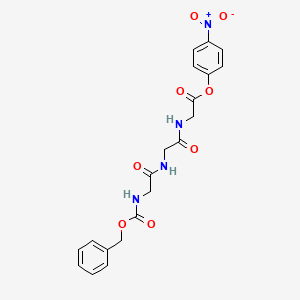

The molecular composition of N-benzyloxycarbonyl-glycyl-glycyl-glycine 4-nitrophenyl ester follows the empirical formula C₂₀H₂₀N₄O₈, resulting in a molecular weight of 444.4 grams per mole. The International Union of Pure and Applied Chemistry systematic name designates this compound as N-benzoxycarbonyl-glycyl-glycyl-glycine 4-nitrophenyl ester, reflecting its structural components and functional group arrangement. The compound bears the Chemical Abstracts Service registry number 19811-64-4, providing a unique identifier for chemical databases and regulatory documentation.

The molecular structure incorporates several distinct functional domains that contribute to its chemical behavior and biological activity. The benzyloxycarbonyl protecting group, commonly employed in peptide synthesis, occupies the amino-terminal position of the tripeptide sequence. This protective functionality prevents unwanted side reactions during synthetic procedures while maintaining sufficient stability under standard laboratory conditions. The tripeptide backbone consists of three glycine residues connected through standard amide linkages, creating a flexible chain that can adopt multiple conformational states in solution.

The carboxy-terminal activation occurs through formation of a 4-nitrophenyl ester, which significantly enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by amino groups during peptide coupling reactions. This activated ester configuration represents a critical design feature that enables efficient peptide bond formation under mild reaction conditions. The electron-withdrawing nature of the nitro group stabilizes the leaving group, making the ester highly reactive toward nucleophilic substitution reactions.

Three-Dimensional Conformational Analysis

The three-dimensional conformational properties of N-benzyloxycarbonyl-glycyl-glycyl-glycine 4-nitrophenyl ester reflect the inherent flexibility of the glycine-rich peptide backbone combined with the conformational constraints imposed by the terminal functional groups. Computational modeling studies have revealed multiple low-energy conformational states accessible to this molecule in aqueous solution. The absence of side chains on the glycine residues eliminates steric hindrance typically encountered in peptides containing bulkier amino acids, allowing for extensive backbone flexibility.

The benzyloxycarbonyl protecting group adopts a predominantly extended conformation that minimizes intramolecular interactions with the peptide backbone. This spatial arrangement facilitates enzyme recognition and substrate binding in biochemical assays. The aromatic benzyl moiety can participate in π-π stacking interactions with aromatic residues in enzyme active sites, potentially influencing binding affinity and specificity patterns.

Crystallographic analysis of related compounds in this family has demonstrated that the peptide backbone typically adopts extended β-strand-like conformations when incorporated into enzyme-substrate complexes. The 4-nitrophenyl ester terminus introduces additional conformational constraints due to the planar geometry of the aromatic ring system and the preference for coplanar arrangement between the ester carbonyl and the aromatic π-system.

The compound exhibits conformer generation capabilities as documented in structural databases, with multiple three-dimensional conformations calculated based on energy minimization algorithms. These conformational studies provide essential insights into the molecular flexibility and potential binding modes when the compound interacts with enzymatic systems or participates in chemical reactions.

Comparative Analysis with Related 4-Nitrophenyl Esters

The structural comparison between N-benzyloxycarbonyl-glycyl-glycyl-glycine 4-nitrophenyl ester and its related analogs reveals systematic trends in molecular properties and chemical behavior that directly correlate with peptide chain length. N-benzyloxycarbonyl-glycine 4-nitrophenyl ester, with molecular formula C₁₆H₁₄N₂O₆ and molecular weight 330.30 grams per mole, represents the monomeric analog containing only a single glycine residue. This compound serves as a fundamental building block and provides baseline reactivity data for understanding the extended peptide derivatives.

N-benzyloxycarbonyl-glycyl-glycine 4-nitrophenyl ester, characterized by molecular formula C₁₈H₁₇N₃O₇ and molecular weight 387.34 grams per mole, represents the intermediate dipeptide analog. The progressive increase in molecular complexity from mono- to di- to tripeptide derivatives demonstrates systematic enhancement of molecular recognition capabilities and enzymatic specificity patterns.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Sequence Length |

|---|---|---|---|---|

| N-benzyloxycarbonyl-glycine 4-nitrophenyl ester | C₁₆H₁₄N₂O₆ | 330.30 | 1738-86-9 | Monopeptide |

| N-benzyloxycarbonyl-glycyl-glycine 4-nitrophenyl ester | C₁₈H₁₇N₃O₇ | 387.34 | 13574-81-7 | Dipeptide |

| N-benzyloxycarbonyl-glycyl-glycyl-glycine 4-nitrophenyl ester | C₂₀H₂₀N₄O₈ | 444.40 | 19811-64-4 | Tripeptide |

The systematic progression in molecular weight reflects the addition of glycyl residues while maintaining consistent terminal functional groups. Each additional glycine unit contributes approximately 57 grams per mole to the overall molecular weight, consistent with the mass of a glycyl residue minus water eliminated during peptide bond formation. This regular pattern facilitates prediction of properties for extended analogs in this series.

The physical properties of these compounds exhibit predictable trends correlating with molecular size and hydrogen bonding capacity. The dipeptide analog demonstrates a density of 1.364 grams per cubic centimeter and a calculated boiling point of 676.4 degrees Celsius at 760 millimeters of mercury pressure. These thermal properties indicate substantial intermolecular interactions that increase with peptide chain length, reflecting enhanced hydrogen bonding networks and van der Waals interactions between molecules.

Enzymatic recognition patterns vary significantly across this series of compounds. The monomeric N-benzyloxycarbonyl-glycine 4-nitrophenyl ester serves as a substrate for measuring pancreatic elastase activity and demonstrates susceptibility to cleavage by papain and streptopain. The extended peptide analogs show enhanced specificity for protease enzymes that recognize multiple amino acid residues in their substrate binding sites.

The tripeptide derivative exhibits particularly notable applications in biochemical assays focused on protease activity, drug design targeting specific biological pathways, cancer therapy research involving targeted therapeutic development, and diagnostic tool development for disease detection through biochemical markers. These applications demonstrate the enhanced biological relevance and recognition capabilities that emerge from the extended peptide structure compared to the simpler monopeptide and dipeptide analogs.

属性

IUPAC Name |

(4-nitrophenyl) 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O8/c25-17(22-12-19(27)32-16-8-6-15(7-9-16)24(29)30)10-21-18(26)11-23-20(28)31-13-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,21,26)(H,22,25)(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKXEWJFZXDHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Protection of Amino Groups: The Z Group

The benzyloxycarbonyl (Z) group is a urethane-type protecting group introduced to the amino terminus of glycine residues. It is favored because:

- It is stable under most coupling conditions.

- It can be selectively removed by catalytic hydrogenation or acidolysis without affecting peptide bonds or alkyl esters.

- It reduces racemization during peptide synthesis.

This protection strategy was pioneered by Bergmann and Zervas and remains a cornerstone in peptide chemistry.

Activation of Carboxyl Group: Formation of p-Nitrophenyl Ester

The carboxyl group of the terminal glycine is activated by conversion to the p-nitrophenyl ester (ONp). This activation is crucial because the ONp ester:

- Is a good leaving group, facilitating nucleophilic attack by amino groups in peptide coupling.

- Enhances solubility and reactivity in organic solvents.

- Allows for mild reaction conditions, preserving peptide integrity.

The synthesis of Z-Gly-ONp, a precursor to longer peptides like Z-Gly-Gly-Gly-ONp, typically involves reaction of the Z-protected amino acid with p-nitrophenol in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) in ethyl acetate at room temperature.

Stepwise Peptide Coupling to Form this compound

The preparation of this compound involves sequential coupling of glycine residues using active ester methodology:

- Initially, Z-Gly-ONp is synthesized as described.

- This active ester is then reacted with a glycine derivative (e.g., Gly-OMe or Gly) in the presence of a base such as triethylamine.

- The coupling reaction is typically carried out in solvents like dioxane or dimethylformamide (DMF) at ambient temperature with stirring for extended periods (e.g., 12–24 hours).

- After coupling, the intermediate di- or tri-peptide esters are purified by extraction and recrystallization.

- Subsequent saponification (hydrolysis) and hydrogenation steps may be employed to remove protecting groups and obtain the final compound.

Representative Preparation Procedure

A typical preparation of this compound based on literature protocols is summarized below:

Use of Coupling Agents and Additives

- Dicyclohexylcarbodiimide (DCC) is the most commonly used coupling reagent for activating carboxyl groups.

- Addition of 1-hydroxybenzotriazole (HOBt) or its derivatives can improve yields and reduce side reactions such as racemization.

- Reaction temperatures are typically kept low (0–25 °C) to maintain stereochemical integrity.

- The one-pot method, combining activation and coupling steps without isolation of intermediates, has been shown to improve efficiency and yield.

Solvent and Stock Solution Preparation

- Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethyl acetate, and dioxane are commonly used depending on solubility and reaction step.

- Stock solutions of this compound are prepared based on solubility data, typically in DMSO or aqueous buffers for biochemical assays.

- Preparation tables for stock solutions are used to calculate volumes for desired molarities (e.g., 1 mM, 5 mM, 10 mM), ensuring precise dosing for experimental work.

Summary Data Table: Key Parameters in this compound Preparation

Research Findings and Optimization

- The use of HOBt alongside DCC significantly improves coupling yields from approximately 70% to over 90% by suppressing side reactions.

- One-pot synthesis methods reduce the number of purification steps, enhancing overall efficiency and yield.

- The Z protecting group provides excellent stability during multi-step synthesis, enabling the preparation of longer peptides like this compound without racemization or degradation.

- Reaction monitoring by thin-layer chromatography (TLC) and recrystallization from ethyl acetate-petroleum ether or water-ethanol mixtures are standard for confirming product formation and purity.

化学反应分析

Types of Reactions: N-carbobenzyloxy-glycylglycylglycine p-nitrophenyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water or enzymes, yielding the corresponding acid and p-nitrophenol.

Substitution Reactions: The p-nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous solutions with or without enzymatic catalysts.

Substitution: Requires nucleophiles such as amines or thiols and is often conducted in organic solvents.

Major Products:

Hydrolysis: Produces glycylglycylglycine and p-nitrophenol.

Substitution: Results in the formation of various substituted glycylglycylglycine derivatives.

科学研究应用

Synthesis and Mechanism of Action

Z-Gly-gly-gly-onp is synthesized through a multi-step process involving the protection of the amino group of glycylglycylglycine using a carbobenzyloxy (Cbz) group, followed by esterification with p-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) .

The compound acts as a substrate for various proteolytic enzymes, undergoing hydrolysis to release 4-nitrophenol, which can be quantitatively measured to assess enzyme activity . This property makes it particularly valuable in enzyme kinetics studies.

Enzyme Kinetics and Biochemical Assays

This compound is extensively used in biochemical assays to study enzyme activity, particularly proteases. It serves as a model substrate for investigating the kinetics and mechanisms of enzymes that cleave peptide bonds. For example, it has been successfully employed to measure pancreatic elastase activity, where the rate of hydrolysis correlates directly with enzyme concentration .

Peptide Synthesis

The compound is an important building block in peptide synthesis, enabling researchers to create complex peptide structures necessary for drug development. Its unique structure enhances solubility and reactivity, facilitating the formation of various peptide analogs .

Drug Design and Development

This compound plays a role in designing new pharmaceuticals by targeting specific biological pathways. Its application in cancer research is noteworthy, where it aids in developing targeted therapies aimed at selectively attacking cancer cells .

Diagnostics Development

This compound is utilized in developing diagnostic tools that detect various diseases through biochemical markers. Its ability to serve as a substrate in enzymatic assays allows for the quantification of enzyme levels associated with specific diseases .

Case Study 1: Measurement of Pancreatic Elastase Activity

In one study, this compound was used to quantify pancreatic elastase levels in biological samples. The researchers demonstrated that the hydrolysis rate was proportional to the enzyme concentration, providing a reliable method for assessing elastase activity .

Case Study 2: Peptide Coupling Reactions

Another research effort involved using this compound to couple with deprotected peptides to synthesize angiotensin II analogs. This application highlights its critical role as a building block in peptide chemistry and its potential therapeutic implications .

Case Study 3: Catalytic Performance with Nanoparticles

Research on peptide-gold nanoparticle conjugates indicated that this compound exhibited varying catalytic efficiencies compared to other substrates based on hydrophobicity. The study found that higher concentrations of this compound led to competitive kinetics with other substrates, showcasing its versatility in catalytic applications .

作用机制

The mechanism of action of N-carbobenzyloxy-glycylglycylglycine p-nitrophenyl ester involves its interaction with proteolytic enzymes. The p-nitrophenyl ester bond is cleaved by these enzymes, releasing p-nitrophenol, which can be quantitatively measured. This reaction is used to study enzyme kinetics and to screen for enzyme inhibitors.

相似化合物的比较

Research Findings and Implications

Enzyme Specificity : this compound’s glycine backbone allows it to serve as a universal substrate for serine proteases, whereas alanine-substituted analogs are selective for enzymes with larger active sites (e.g., subtilisin) .

Synthetic Utility : The Z-group’s stability under basic conditions makes this compound ideal for multi-step synthesis, unlike Boc-protected analogs requiring acidic cleavage.

Limitations : The ONp group’s sensitivity to light and nucleophiles necessitates careful handling, a drawback shared by all ONp-ester derivatives.

生物活性

Z-Gly-gly-gly-onp, or N-carbobenzyloxy-glycylglycylglycine p-nitrophenyl ester, is a synthetic compound widely utilized in biochemical research, particularly in the study of enzyme kinetics and mechanisms. This article provides an overview of its biological activity, including its interactions with various enzymes, kinetic studies, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a p-nitrophenyl ester group, which allows for the quantitative measurement of enzymatic activity upon cleavage. The compound serves as a model substrate for investigating proteolytic enzymes due to its tripeptide structure and the reactivity of the p-nitrophenyl ester bond.

The biological activity of this compound primarily involves its interaction with proteolytic enzymes. When these enzymes cleave the p-nitrophenyl ester bond, p-nitrophenol is released, which can be measured spectrophotometrically. This mechanism is crucial for understanding enzyme kinetics and screening for enzyme inhibitors.

Kinetic Studies

Kinetic studies involving this compound have demonstrated its utility in assessing enzyme activity. For instance:

- Enzyme Specificity : Studies have shown that this compound exhibits different hydrolysis rates depending on the specific protease involved. For example, carboxypeptidase A and Y have been tested with varying results in terms of and values, indicating differences in substrate affinity and catalytic efficiency .

- Comparative Analysis : In comparison to other substrates like Z-Phe-Leu and Z-Leu-Leu, this compound has been shown to have distinct hydrolysis rates under similar conditions, highlighting its role as a versatile substrate for enzyme studies .

Case Studies

- Enzymatic Hydrolysis : Research has demonstrated that this compound can be effectively hydrolyzed by various enzymes, revealing insights into their catalytic mechanisms. For instance, the hydrolysis rate was significantly higher with carboxypeptidase A compared to carboxypeptidase Y, suggesting that the structural features of the substrate influence enzyme specificity and efficiency .

- Peptide Substrate Design : The design of peptide substrates like this compound has been pivotal in understanding the influence of amino acid composition on enzymatic activity. The presence of glycine residues has been shown to affect the stability and reactivity of the substrate during enzymatic reactions .

- Catalytic Efficiency : A study involving peptide–gold nanoparticle conjugates highlighted that substrates like this compound could be used to investigate catalytic efficiency under varying conditions, demonstrating how hydrophobicity influences reaction kinetics .

Data Tables

The following table summarizes key kinetic parameters observed for this compound when tested with different enzymes:

| Enzyme | (s) | (mM) | (mMs) |

|---|---|---|---|

| Carboxypeptidase A | 105 | 0.21 | 500 |

| Carboxypeptidase Y | 2 | 0.25 | 8 |

常见问题

Q. How should researchers address challenges in scaling up this compound synthesis without compromising yield or purity?

- Methodological Answer : Optimize SPPS parameters (e.g., resin loading, coupling cycles) via design of experiments (DoE). Implement in-line analytics (e.g., PAT tools) for real-time monitoring. Compare lab-scale vs. pilot-scale batches using quality-by-design (QbD) principles .

Ethical and Literature Review Practices

Q. What ethical considerations apply to studies involving this compound in animal models?

Q. How can researchers systematically identify gaps in the existing literature on this compound’s applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。